molecular formula C12H15BrClN B13528958 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride

Cat. No.: B13528958
M. Wt: 288.61 g/mol
InChI Key: NTGGLDIKXKOEOY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is a chemical compound with the molecular formula C12H14BrN.ClH. It is characterized by a spirocyclic structure, which includes a bromine atom attached to the indene moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride typically involves the reaction of indene derivatives with bromine and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is unique due to its specific spirocyclic structure and the position of the bromine atom.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H

InChI Key

NTGGLDIKXKOEOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)C3=C1C=C(C=C3)Br.Cl

Origin of Product

United States

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